4-(Allyloxy)phenol
Overview
Description
Synthesis Analysis
The synthesis of 4-(Allyloxy)phenol involves a reaction with Amberlyst-15 at 100°C for 6 hours . The yield of this reaction is approximately 70% .Molecular Structure Analysis
The molecular structure of this compound consists of an aromatic ring bearing one hydroxyl group and one allyloxy group . The InChI representation of the molecule isInChI=1S/C9H10O2/c1-2-7-11-9-5-3-8 (10)4-6-9/h2-6,10H,1,7H2
. Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, phenolic compounds in general are known for their antioxidant properties . They can participate in reactions that eliminate free radicals and chelate metals .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 150.17 g/mol, a XLogP3 value of 2.6, and a topological polar surface area of 29.5 Ų . It has one hydrogen bond donor count and two hydrogen bond acceptor counts .Scientific Research Applications
Synthesis of Polymers : 4-(Allyloxy)phenol is used in the synthesis of heterobifunctionalized polymers, such as poly(ε-caprolactones) and poly(methyl methacrylates), which have applications in material science and polymer chemistry. These polymers, with aldehyde and allyloxy functional groups, are synthesized using a ring-opening polymerization and atom transfer radical polymerization, indicating controlled polymerization behavior (Sane et al., 2013).
Anticancer and Antioxidant Properties : Eugenol (4-allyl-2-methoxyphenol), a derivative of this compound, demonstrates significant anticancer and antioxidant properties. It induces apoptosis in various cancer cell types and has been studied for its potential in cancer treatment and prevention (Jaganathan & Supriyanto, 2012).
Chemical Modification and Antioxidant Activity : this compound derivatives show promising antioxidant activity. For example, 2-methoxy-4,6-di(prop-1-enyl)phenol, synthesized from eugenol, exhibits significant antioxidant activity, comparable to commercial antioxidants (Hernawan et al., 2012).
Biological Activities of Eugenol Derivatives : Eugenol and its derivatives have been extensively used in various fields due to their range of biological activities such as antifungal, antimicrobial, anti-inflammatory, and anticancer properties (Abdou et al., 2021).
Modification of Poly(organophosphazenes) : 4-(Allyloxy)phenoxy groups have been used to synthesize and modify poly(organophosphazenes) via hydrosilylation reactions. These modified polymers have potential applications in material science (Allcock et al., 1994).
Thermal Stabilization of PVC : Eugenol (4-allyl-2-methoxy-phenol) has been studied as a thermal stabilizer and co-stabilizer for rigid polyvinyl chloride (PVC), showing high stabilizing efficiency compared to common industrial stabilizers (Sabaa & Mohamed, 2007).
Synthesis of Phenolic-Based Natural Products : The 4-[(E)-3-aryl/alkylprop-2-enyl]phenols, which include natural products like obtusastyrene and obtustyrene, are synthesized through a regioselective [Pd]-catalyzed para-allylation of phenols, demonstrating the chemical versatility of this compound derivatives (Chinnabattigalla et al., 2021).
Safety and Hazards
The safety data sheet for 4-(Allyloxy)phenol suggests that it should be handled with care . It advises against breathing in mist, gas, or vapors and recommends avoiding contact with skin and eyes . In case of contact, it is advised to rinse with pure water for at least 15 minutes and consult a doctor .
Future Directions
4-(Allyloxy)phenol has been used as a multi-functional electrolyte additive in the development of high-energy lithium-ion cells . It forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . This suggests potential future applications in the field of energy storage .
Mechanism of Action
Target of Action
4-(Allyloxy)phenol, also known as 4-allyloxyphenol, is a multi-functional electrolyte additive . It is commonly utilized in research focusing on the synthesis of advanced polymer materials and as a potential intermediate in organic synthesis . This compound is particularly valued for its role in the development of novel polymers with enhanced properties, such as increased thermal stability .
Mode of Action
The compound forms a mechanical strain-adaptive solid electrolyte interphase (SEI) composed of LiF and polymeric species, and a thermally stable cathode–electrolyte interface containing S–O and S–F species . Radical copolymerization of vinylene carbonate (VC) with this compound via electrochemical initiation creates a spatially deformable polymeric SEI on the Si/C-graphite (SiG-C) anode with large volume changes during cycling .
Biochemical Pathways
The biosynthesis of phenolic compounds present in foods has been discussed, based on each class . The shikimate and phenylpropanoid pathways are important for understanding the biosynthesis of individual phenolic compounds . Phenolics are formed by three different biosynthetic pathways: (i) the shikimate/chorismate or succinylbenzoate pathway, which produces the phenylpropanoid derivatives (C6-C3); (ii) the acetate/malonate or polyketide pathway, which produces the side-chain-elongated phenylpropanoids, including the large group of flavonoids (C6-C3-C6) and some .
Pharmacokinetics
It is known that the compound is used as an additive in lithium-ion batteries, suggesting that it may have unique properties related to its absorption, distribution, metabolism, and excretion
Result of Action
The use of this compound results in the formation of a mechanical strain-adaptive solid electrolyte interphase (SEI) and a thermally stable cathode–electrolyte interface . This leads to a reduction in Ni dissolution and deposition and deactivation of Lewis acidic PF 5, inhibiting the hydrolysis that produces unwanted HF . These results show that the combined use of VC and this compound allows capacity retention of 72.5% with a high capacity of 143.5 mAh g −1 after 300 cycles at 45°C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature . The compound is used in high-energy lithium-ion cells, which require stable performance at elevated temperatures . The compound’s ability to form a thermally stable cathode–electrolyte interface contributes to its effectiveness in these environments .
Properties
IUPAC Name |
4-prop-2-enoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-11-9-5-3-8(10)4-6-9/h2-6,10H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRCOONECNWDBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364887 | |
Record name | 4-(allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6411-34-3 | |
Record name | 4-(allyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364887 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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